1-Bromo-4-(trifluoromethyl)benzene-d4
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Overview
Description
1-Bromo-4-(trifluoromethyl)benzene-d4 is a deuterium-labeled compound, which means that it contains deuterium atoms instead of regular hydrogen atoms. This compound is a derivative of 1-Bromo-4-(trifluoromethyl)benzene, where the hydrogen atoms on the benzene ring are replaced with deuterium. The molecular formula of this compound is C7D4BrF3, and it has a molecular weight of 229.03 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(trifluoromethyl)benzene-d4 can be synthesized through a multi-step process. One common method involves the bromination of 4-(trifluoromethyl)benzene-d4. The reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the para position .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The final product is purified through distillation or recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(trifluoromethyl)benzene-d4 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The bromine atom can be reduced to form 4-(trifluoromethyl)benzene-d4.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) are commonly used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.
Major Products
Substitution: Products include 4-(trifluoromethyl)phenol-d4, 4-(trifluoromethyl)benzonitrile-d4, and 4-(trifluoromethyl)aniline-d4.
Oxidation: The major product is 4-(trifluoromethyl)benzoic acid-d4.
Reduction: The major product is 4-(trifluoromethyl)benzene-d4.
Scientific Research Applications
1-Bromo-4-(trifluoromethyl)benzene-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in deuterium labeling studies.
Biology: Employed in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in the development of deuterium-labeled drugs to study their pharmacokinetics and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(trifluoromethyl)benzene-d4 is primarily related to its role as a deuterium-labeled compound. Deuterium atoms have a higher mass than hydrogen atoms, which can influence the compound’s chemical and physical properties. This isotopic substitution can affect reaction rates, metabolic stability, and the overall behavior of the compound in various environments. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
1-Bromo-4-(trifluoromethyl)benzene-d4 can be compared with other similar compounds such as:
1-Bromo-4-(trifluoromethyl)benzene: The non-deuterated version of the compound, which has similar chemical properties but lacks the isotopic labeling.
4-Bromo-α,α,α-trifluorotoluene: Another brominated trifluoromethylbenzene derivative with different substitution patterns.
4-Bromobenzotrifluoride: A compound with a similar structure but different functional groups.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and traceability in metabolic studies .
Properties
Molecular Formula |
C7H4BrF3 |
---|---|
Molecular Weight |
229.03 g/mol |
IUPAC Name |
1-bromo-2,3,5,6-tetradeuterio-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H4BrF3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H/i1D,2D,3D,4D |
InChI Key |
XLQSXGGDTHANLN-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(F)(F)F)[2H])[2H])Br)[2H] |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)Br |
Origin of Product |
United States |
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